2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-5,6-dimethoxyphenylboronic acid with a boronic ester precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted products.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(phenyl)methanol
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
Uniqueness
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. The presence of bromine and fluorine atoms also enhances its reactivity and allows for further functionalization .
Properties
Molecular Formula |
C14H19BBrFO4 |
---|---|
Molecular Weight |
361.01 g/mol |
IUPAC Name |
2-(3-bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)10-11(17)8(16)7-9(18-5)12(10)19-6/h7H,1-6H3 |
InChI Key |
MEEJOUSNDHHZPW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)OC |
Origin of Product |
United States |
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